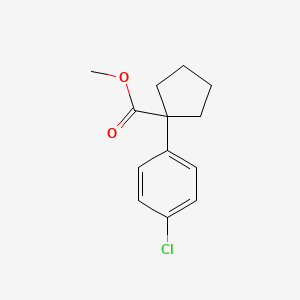
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate
Descripción general
Descripción
“Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate” is a chemical compound with the molecular formula C13H15ClO2 . It is a derivative of cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H15ClO2 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 238.71 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources.Aplicaciones Científicas De Investigación
1. Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP) A Review
1-MCP is explored for its role in inhibiting ethylene effects in a range of fruits, vegetables, and floriculture crops, highlighting its potential for major advances in understanding the role of ethylene in plants. Effective concentrations are low, and the compound has varied effects on respiration, ethylene production, and other plant physiological aspects. This review compiles technological uses for 1-MCP, aiming to define areas for further study (Blankenship & Dole, 2003).
2. Environmental Toxicity and Mechanisms in Aquatic Organisms
The Toxic Effects of Chlorophenols and Associated Mechanisms in Fish This literature review discusses the environmental persistence of Chlorophenols (CPs) and their accumulation leading to toxic effects in aquatic organisms, including oxidative stress, immune system disruption, endocrine function interference, and potential for cancer promotion. The review highlights CPs' direct and indirect toxic mechanisms, emphasizing the need for understanding CP toxicity to protect aquatic life (Ge et al., 2017).
3. Analytical and Biopolymer Research
Xylan Derivatives and Their Application Potential This review discusses the chemical modification of xylan into biopolymer ethers and esters with specific properties for potential applications in drug delivery and as additives in various industries. It covers the synthesis of novel xylan esters and their analytical characterization, pointing out their application potential based on structure-property relationships (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVZVCCDBEHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)
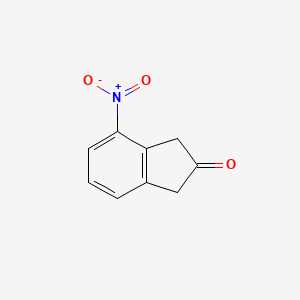

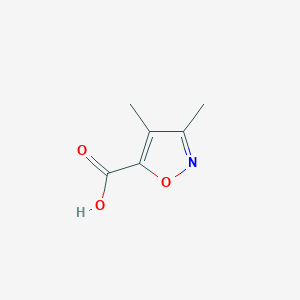
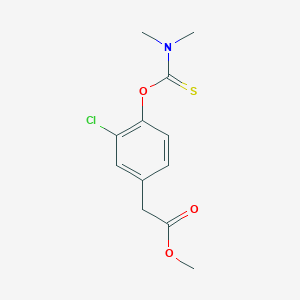

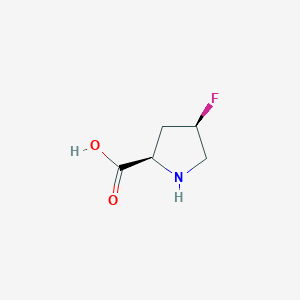

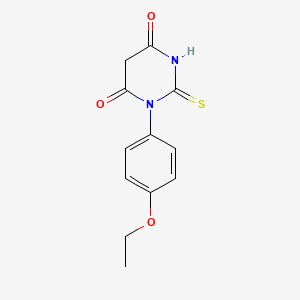

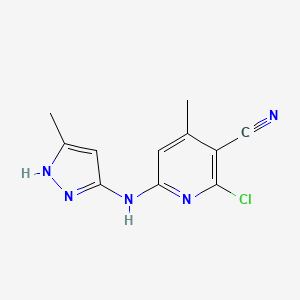
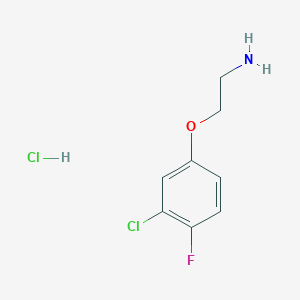
![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)
